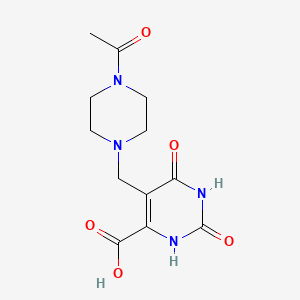

![molecular formula C7H7N3O B2714788 7-Methoxyimidazo[1,2-a]pyrimidine CAS No. 375857-78-6](/img/structure/B2714788.png)

7-Methoxyimidazo[1,2-a]pyrimidine

説明

7-Methoxyimidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

科学的研究の応用

Corrosion Inhibition

7-Methoxyimidazo[1,2-a]pyrimidine derivatives, specifically 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO), have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These studies, utilizing techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, demonstrate that these compounds are mixed-type inhibitors and adhere to the mild steel surface following the Langmuir adsorption isotherm. Surface analyses using Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) confirm their protective action on steel surfaces (Yadav et al., 2015).

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives exhibit antimicrobial properties. A study synthesizing various 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines revealed significant in vitro antimicrobial activity against a range of microorganisms. Notably, 5-n-octylaminoimidazo[1,2-a]pyrimidine showed substantial activity against all tested microbes (Revanker et al., 1975).

Optical Properties and Fluorescent Sensing

Imidazo[1,2-a]pyrimidine derivatives have been synthesized through A3 coupling and cyclization processes using copper oxide nanoparticles. Their optical properties, particularly fluorescence intensities, were studied and found to be influenced by electron-donating and electron-withdrawing substitutions. Interestingly, certain derivatives, like 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine, can act as fluorescent sensors for zinc ion, with a detection limit significantly lower than the maximum allowable concentration in drinking water set by WHO (Rawat et al., 2018).

Catalysis in Synthesis

This compound compounds are employed as catalysts in the synthesis of various biologically active compounds. For instance, they have been used in the synthesis of imidazo[1,2-a]pyrimidine derivatives through catalytic processes, demonstrating their utility in facilitating and optimizing chemical reactions in medicinal chemistry (Shaaban et al., 2011).

特性

IUPAC Name |

7-methoxyimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSLSEQMMQWPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NC=CN2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B2714705.png)

![3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2714710.png)

![N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2714711.png)

![2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2714713.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2714717.png)

![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2714722.png)

![3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2714723.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)